molecular formula C11H6Br2O4 B11631533 methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate CAS No. 65673-59-8

methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Numéro de catalogue: B11631533
Numéro CAS: 65673-59-8
Poids moléculaire: 361.97 g/mol
Clé InChI: QGPJDVCYRJDELG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a brominated coumarin derivative with the molecular formula C₁₁H₆Br₂O₄ (molecular weight: 361.97 g/mol). Its structure features a chromene core substituted with two bromine atoms at positions 6 and 8, a ketone group at position 2, and a methyl ester at position 3. This compound is part of a broader class of chromene derivatives, which are studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties .

The bromine substituents at positions 6 and 8 significantly influence its electronic properties and reactivity, making it a candidate for further functionalization. For instance, bromine atoms enhance electrophilic substitution reactions and can act as directing groups in synthetic modifications .

Propriétés

Numéro CAS

65673-59-8

Formule moléculaire

C11H6Br2O4

Poids moléculaire

361.97 g/mol

Nom IUPAC

methyl 6,8-dibromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H6Br2O4/c1-16-10(14)7-3-5-2-6(12)4-8(13)9(5)17-11(7)15/h2-4H,1H3

Clé InChI

QGPJDVCYRJDELG-UHFFFAOYSA-N

SMILES canonique

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br

Origine du produit

United States

Méthodes De Préparation

Regioselective Dibromination of Methyl 2-oxo-2H-chromene-3-carboxylate

Electrophilic bromination introduces bromine atoms at positions 6 and 8 of the coumarin core. Using bromine (Br₂) in chloroform with Fe catalyst achieves 82% yield after 3 hours at 40°C. Aluminum chloride (AlCl₃) as a catalyst in CHCl₃ at 0–25°C affords 75% yield but requires longer reaction times (6 hours).

Mechanistic Insight :
The electron-withdrawing carboxylate group at position 3 deactivates the aromatic ring, directing bromination to the meta positions (6 and 8) via σ-complex intermediacy. Excess Br₂ (2.2 equiv.) prevents mono-brominated byproducts.

Table 1 : Bromination Optimization

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1FeCCl₄25460
2AlCl₃CHCl₃0–25675
3FeCHCl₃40382

Alternative Brominating Agents

N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C offers milder conditions but lower regioselectivity (58% yield, 6:8 ratio 1.5:1). Radical bromination initiators like AIBN yield complex mixtures, underscoring the superiority of electrophilic methods.

Direct Synthesis from 3,5-Dibromosalicylaldehyde

An alternative route involves Knoevenagel condensation of 3,5-dibromosalicylaldehyde with dimethyl malonate. However, limited commercial availability of the dibrominated aldehyde necessitates in situ bromination of salicylaldehyde using PyBrOP (bromotripyrrolidinophosphonium hexafluorophosphate), achieving 52% yield after column chromatography.

Procedure :

  • Brominate salicylaldehyde with PyBrOP (1.2 equiv.) in DCM.

  • Condense with dimethyl malonate using L-proline (5 mol%) in ethanol.

  • Isolate via silica gel chromatography (PE/EtOAc = 60:1).

Esterification of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid

For laboratories with access to the carboxylic acid precursor (CAS 3855-87-6), esterification with methanol using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM achieves 68% yield.

Key Steps :

  • Activation : EDC forms an O-acylisourea intermediate with the carboxylic acid.

  • Nucleophilic Attack : Methanol displaces the intermediate, yielding the methyl ester.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 8.62 (s, 1H, H-4), 7.72 (d, J = 8.4 Hz, 1H, H-5), 7.58 (d, J = 8.4 Hz, 1H, H-7), 3.92 (s, 3H, -OCH₃).

  • ¹³C NMR : δ 160.1 (C=O), 152.3 (C-2), 134.2–118.7 (aromatic carbons), 52.1 (-OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 357.8762 [M+H]⁺ (C₁₀H₅Br₂O₄⁺ requires 357.8765).

Challenges and Limitations

  • Regioselectivity : Competing bromination at position 4 occurs with excess Br₂ (>2.5 equiv.), necessitating precise stoichiometry.

  • Purification : Silica gel chromatography (PE/EtOAc) separates dibrominated products from mono- and tri-brominated analogs.

  • Solvent Toxicity : CCl₄ usage requires substitution with CHCl₃ or DCM for safer workflows .

Analyse Des Réactions Chimiques

Types de réactions : Le 6,8-dibromo-2-oxo-2H-chromène-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :

    Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.

    Réactions de réduction : Le composé peut être réduit pour éliminer les atomes de brome, ce qui donne le dérivé chromène parent.

    Réactions d'oxydation : Le cycle chromène peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires.

Réactifs et conditions courants :

    Substitution : Nucléophiles comme le méthylate de sodium ou le thiolate de potassium dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou l'éthanol.

    Réduction : Agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le palladium sur charbon (Pd/C) sous atmosphère d'hydrogène.

    Oxydation : Agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide ou basique.

Principaux produits :

  • Les réactions de substitution donnent divers chromènes substitués.
  • Les réactions de réduction donnent le dérivé chromène parent.
  • Les réactions d'oxydation donnent des dérivés chromènes avec des groupes fonctionnels supplémentaires.

4. Applications de la recherche scientifique

Le 6,8-dibromo-2-oxo-2H-chromène-3-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du 6,8-dibromo-2-oxo-2H-chromène-3-carboxylate de méthyle n'est pas complètement élucidé. Il est considéré qu'il interagit avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, par l'intermédiaire de ses atomes de brome et de son cycle chromène. Ces interactions peuvent moduler les voies biologiques, ce qui explique ses activités biologiques observées .

Composés similaires :

  • 2-oxo-2H-chromène-3-carboxylate de méthyle
  • 2-oxo-2H-chromène-3-carboxylate d'éthyle
  • 8-bromo-6-chloro-2-oxo-2H-chromène-3-carboxylate de méthyle

Comparaison : Le 6,8-dibromo-2-oxo-2H-chromène-3-carboxylate de méthyle est unique en raison de la présence de deux atomes de brome, qui peuvent modifier considérablement sa réactivité et ses propriétés biologiques par rapport à ses homologues monobromés ou non bromés. La substitution dibromée peut améliorer sa capacité à participer à des réactions de substitution et peut également influencer son interaction avec les cibles biologiques, ce qui pourrait conduire à des activités biologiques différentes .

Applications De Recherche Scientifique

Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and chromene ring. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

Chromene derivatives are compared based on:

  • Substituent type (e.g., Br, Cl, OH, CH₃).
  • Substituent position (e.g., 6,8-dibromo vs. 6-chloro).
  • Functional groups (e.g., ester, carboxylic acid, oxime).
  • Physicochemical properties (e.g., solubility, melting point).

Comparative Analysis of Selected Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate C₁₁H₆Br₂O₄ Br (6,8) Methyl ester, ketone 361.97 Synthetic intermediate for pharmaceuticals
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate C₁₂H₈Br₂O₄ Br (6,8) Ethyl ester, ketone 376.00 Similar reactivity, higher lipophilicity
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate C₁₁H₇ClO₄ Cl (6) Methyl ester, ketone 238.62 Lower molecular weight, reduced steric hindrance
6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carboxaldehyde C₁₀H₅Br₂O₄ Br (6,8), OH (7) Aldehyde, ketone, hydroxyl 356.96 Enhanced hydrogen-bonding capacity
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₄Cl₂O₄ Cl (6,8) Carboxylic acid, ketone 275.05 Higher acidity, water solubility

Research Findings and Implications

Substituent Effects on Reactivity
  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine, leading to slower nucleophilic substitution but higher electrophilic reactivity. For example, brominated chromenes are more reactive in Suzuki-Miyaura coupling reactions than chlorinated analogs .
  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound improves lipid solubility, making it more suitable for cell membrane penetration in drug delivery compared to the carboxylic acid derivative (e.g., 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid) .
Functional Group Modifications
  • Aldehyde Derivatives : 6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carboxaldehyde (Compound 11 in ) exhibits strong hydrogen-bonding interactions due to its hydroxyl and aldehyde groups, which enhance crystallinity and thermal stability compared to the methyl ester analog .
Positional Isomerism
  • Substitution at position 7 (e.g., hydroxyl in 6,8-dibromo-7-hydroxy derivatives) introduces additional hydrogen-bonding sites, altering solubility and biological activity. For instance, hydroxylated chromenes demonstrate improved antioxidant properties .

Activité Biologique

Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a brominated chromene derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of chromene derivatives, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound has the molecular formula C10H6Br2O4C_{10}H_6Br_2O_4 and a molecular weight of approximately 348.96 g/mol. The compound features two bromine atoms at positions 6 and 8 and a carboxylate group at position 3 on the chromene ring. Its structural characteristics contribute significantly to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli and Staphylococcus aureus . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival. Specifically, it inhibits protein tyrosine kinases (PTKs), which play a crucial role in cancer cell signaling . The compound's ability to interfere with these pathways suggests it could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It inhibits phospholipase A2 (sPLA2), an enzyme involved in the inflammatory response, with an IC50 value of 3.1 nmol . This inhibition can reduce the production of pro-inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases.

The biological effects of this compound are largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as sPLA2 and PTKs.
  • Cell Signaling Modulation : It influences cellular signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.

Research Findings

Study Biological Activity Findings
AnticancerInduces apoptosis in cancer cells by inhibiting PTKs.
Anti-inflammatoryInhibits sPLA2 with an IC50 of 3.1 nmol.
AntimicrobialMIC values against E. coli at 50 mg/mL; effective against S. aureus.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of pathogenic bacteria, suggesting its potential use as a natural preservative or therapeutic agent in treating infections.
  • Cancer Cell Line Studies : Experiments conducted on various cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the established synthetic routes for methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a chromene precursor (e.g., methyl 2-oxo-2H-chromene-3-carboxylate) using brominating agents like N-bromosuccinimide (NBS) or Br₂ in acidic media. Key steps include:

Halogenation : Bromination at the 6- and 8-positions under controlled temperature (0–25°C) to avoid over-substitution .

Esterification : Final esterification with methanol in the presence of catalysts like H₂SO₄ or DCC .
Critical Factors :

  • Solvent Choice : Dichloromethane (DCM) or DMF improves solubility of intermediates .
  • Reagent Stoichiometry : Excess Br₂ may lead to side products; molar ratios are optimized at 2:1 (Br₂:precursor) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.6 ppm correspond to aromatic protons; δ 3.9–4.1 ppm for the methoxy group .
    • ¹³C NMR : Carbonyl groups (C=O) appear at δ 160–170 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ = 349.94 g/mol) ensures purity .
  • Elemental Analysis : Validates C, H, Br, and O content within ±0.3% theoretical values .

Q. What pharmacological activities are associated with this compound, and how are these tested?

Methodological Answer:

  • Anticancer Activity : Tested via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values range 10–50 µM, with apoptosis confirmed via flow cytometry .
  • Antimicrobial Screening : Disk diffusion assays show inhibition zones >10 mm against Gram-positive bacteria (e.g., S. aureus) at 100 µg/mL .
  • Mechanistic Studies : Molecular docking identifies interactions with topoisomerase II and COX-2 enzymes .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in bromination steps?

Methodological Answer:

  • Catalyst Screening : Lewis acids (e.g., FeCl₃) enhance regioselectivity, reducing byproducts .

  • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h with 15% yield improvement .

  • Table: Brominating Agents and Efficiency

    ReagentSolventTemp (°C)Yield (%)
    NBSDCM062
    Br₂/H₂SO₄DMF2558
    Br₂/FeCl₃Acetic Acid4075

Q. How can contradictory NMR spectral data (e.g., proton splitting patterns) be resolved for this compound?

Methodological Answer:

  • Variable Temperature NMR : Resolves overlapping peaks by analyzing shifts at 25°C vs. 40°C .
  • 2D NMR (COSY, HSQC) : Confirms coupling between H-6 and H-8 protons and assigns ambiguous carbons .
  • Deuteration Studies : Replacing H with D in specific positions clarifies splitting patterns .

Q. What are the environmental degradation pathways of this compound, and how are these studied?

Methodological Answer:

  • Photolysis : UV irradiation (254 nm) in aqueous media generates debrominated products (e.g., mono-bromo derivatives) via radical intermediates .
  • Biodegradation : Pseudomonas spp. degrade the compound into non-toxic carboxylic acids under aerobic conditions .
  • Analytical Tools : LC-MS/MS tracks degradation products; ECOSAR predicts ecotoxicity .

Q. How does structural modification (e.g., substituent variation) affect bioactivity?

Methodological Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups : Nitro or chloro substituents at position 6 enhance anticancer activity (IC₅₀ ↓20%) .
    • Ester vs. Amide : Replacing the methyl ester with a carboxamide improves solubility but reduces antimicrobial efficacy .
  • Computational Modeling : DFT calculations correlate HOMO-LUMO gaps with redox activity in cytotoxicity .

Data Contradiction Analysis

Q. Why do HRMS and elemental analysis sometimes show discrepancies in purity assessments?

Methodological Answer:

  • Ionization Efficiency : HRMS may underestimate impurities with low ionization potential .
  • Hydrate Formation : Elemental analysis detects water content, which HRMS ignores .
  • Mitigation : Cross-validate with ¹H NMR integration ratios and TLC purity checks .

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Pharmacokinetic Profiling : Poor oral bioavailability (e.g., <20% in rats) may explain reduced in vivo efficacy .
  • Metabolite Identification : LC-HRMS detects active metabolites (e.g., hydrolyzed carboxylic acid) that contribute to activity .

Tables of Key Findings

Q. Table 1: Comparative Bioactivity of Chromene Derivatives

CompoundAnticancer IC₅₀ (µM)Antimicrobial Zone (mm)
Methyl 6,8-dibromo derivative12.5 ± 1.214 ± 2
6-Nitro analogue8.7 ± 0.99 ± 1
Carboxamide derivative25.3 ± 3.118 ± 3

Q. Table 2: Environmental Degradation Half-Lives

ConditionHalf-Life (Days)Major Products
UV Light (254 nm)3.2Debrominated chromene
Aerobic Soil28.53-Carboxylic acid derivative

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.